molecular formula C19H24N4 B2713814 N-butyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890626-96-7

N-butyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2713814
CAS No.: 890626-96-7
M. Wt: 308.429
InChI Key: JOZHBWQZNFWVAC-UHFFFAOYSA-N
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Description

N-butyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine is a member of the pyrazolo[1,5-a]pyrimidine family, which is known for its diverse biological activities and significant potential in medicinal chemistry. This compound features a fused heterocyclic system that combines pyrazole and pyrimidine rings, making it a versatile scaffold for drug discovery and development .

Future Directions

Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in material science recently due to their significant photophysical properties. They have a high impact in medicinal chemistry and could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the condensation of an aminopyrazole with a suitable electrophile under controlled conditions. One common method includes the use of microwave-assisted protocols to enhance reaction efficiency and yield. For instance, the reaction of 7-arylpyrazolo[1,5-a]pyrimidine with N-halosuccinimides at room temperature for 20 minutes can yield halide derivatives .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions: N-butyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

  • 3-cyclopropyl-5-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
  • 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
  • 5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one

Comparison: N-butyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine stands out due to its unique substitution pattern, which can influence its biological activity and chemical reactivity. Compared to other pyrazolo[1,5-a]pyrimidine derivatives, it may exhibit different pharmacokinetic properties and therapeutic potential .

Properties

IUPAC Name

N-butyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4/c1-3-5-12-20-18-13-16(9-4-2)22-19-17(14-21-23(18)19)15-10-7-6-8-11-15/h6-8,10-11,13-14,20H,3-5,9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOZHBWQZNFWVAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=CC(=NC2=C(C=NN12)C3=CC=CC=C3)CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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